molecular formula C18H17NOS B7745594 (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one

Cat. No.: B7745594
M. Wt: 295.4 g/mol
InChI Key: YFKHHGZZMSSGFS-AQTBWJFISA-N
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Description

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a 3-methylbenzothiazolylidene group and a phenylbutanone moiety

Properties

IUPAC Name

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-19-16-9-5-6-10-17(16)21-18(19)13-15(20)12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKHHGZZMSSGFS-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one typically involves the condensation of 3-methyl-2-aminobenzothiazole with an appropriate ketone, such as 4-phenylbutan-2-one, under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one
  • (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-ol
  • (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-amine

Uniqueness

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbutan-2-one stands out due to its specific combination of a benzothiazole ring and a phenylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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